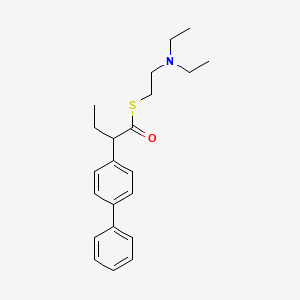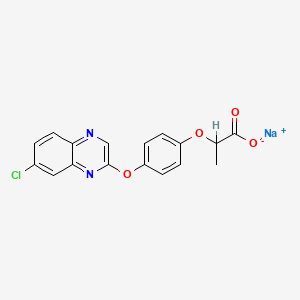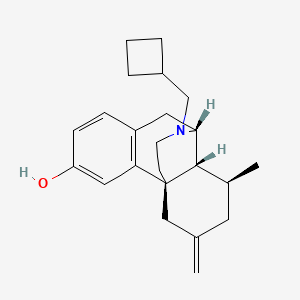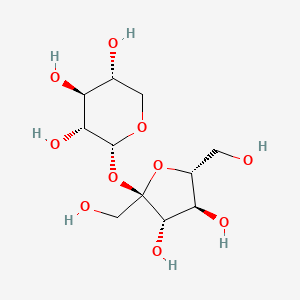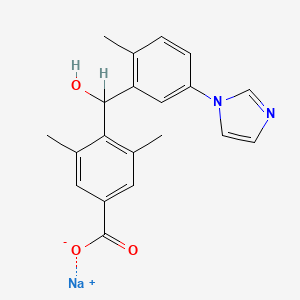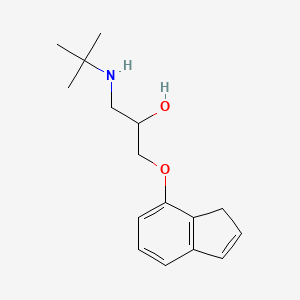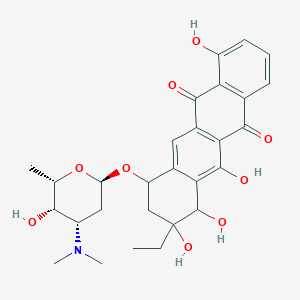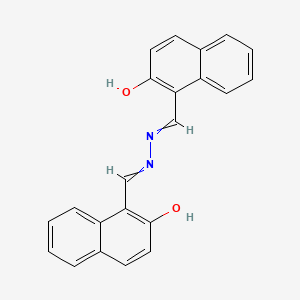![molecular formula C15H8Br2INO2 B1684324 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone CAS No. 220904-83-6](/img/structure/B1684324.png)
5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone
Übersicht
Beschreibung
“5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone” is a synthetic compound . It has been studied for its neuroprotective effects in vitro and in animal models of neurodegeneration .
Molecular Structure Analysis
The molecular formula of “5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone” is C15H8Br2INO2 . The structure includes an indolinone core with a methylene bridge connecting to a 3,5-dibromo-4-hydroxyphenyl group .Wissenschaftliche Forschungsanwendungen
Raf Kinase Inhibition
GW-5074 is a potent and selective cell permeable inhibitor of cRAF1 kinase . It has an IC50 of 9 nM and shows 100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fm . This makes it a useful tool for assessing the involvement of the Ras/Raf-1/ERK pathway in various signaling pathways .
Neuroprotection
GW-5074 has been shown to display neuroprotective effects in vivo through a MEK-ERK and Akt-independent mechanism . This suggests potential applications in the treatment of neurodegenerative diseases.
Huntington’s Disease Research
GW-5074 has been found to bind mutant huntingtin (mHTT) and decrease levels of mHTT in cultured hippocampal neurons and fibroblasts from patients with Huntington’s disease . This suggests that it could be a potential therapeutic agent for Huntington’s disease.
Antiviral Activity
Research has shown that GW-5074 can inhibit JC Polyomavirus infection and spread by antagonizing the MAPK-ERK signaling pathway . This suggests that it could be used as an antiviral agent, particularly in the treatment of diseases caused by JC Polyomavirus, such as the fatal demyelinating disease progressive multifocal leukoencephalopathy (PML) .
Cancer Research
GW-5074 is being researched for its potential applications in cancer treatment. It is a C-Raf inhibitor and is currently in the preclinical stage for the treatment of solid tumors .
Inflammation and Immune Response
Several studies have suggested that GW-5074 may play a role in modulating inflammation and immune response. For instance, it has been shown to upregulate cyclooxygenase-2 expression via the Ras/Raf-1/ERK pathway , and to mediate NF-kappaB activation .
Wirkmechanismus
Target of Action
GW5074, also known as Raf1 Kinase Inhibitor I, is a potent and selective inhibitor of c-Raf . c-Raf is a protein kinase that plays a key role in the regulation of cell division and differentiation .
Mode of Action
GW5074 inhibits the activity of c-Raf, a serine/threonine kinase . This inhibition is achieved by binding to the kinase, thereby preventing it from phosphorylating and activating downstream proteins in the MAPK/ERK pathway . Interestingly, treatment with GW5074 allows for the accumulation of activating modifications on both c-Raf and B-Raf .
Biochemical Pathways
The primary biochemical pathway affected by GW5074 is the MAPK/ERK pathway . By inhibiting c-Raf, GW5074 disrupts this pathway, which is critical for cell proliferation and survival .
Result of Action
The inhibition of c-Raf by GW5074 has several cellular effects. It has been shown to increase the expression of key AD-associated microglial molecules known to modulate phagocytosis: TYROBP, SIRPβ1, and TREM2 . This suggests that GW5074 could potentially be used as a therapeutic for Alzheimer’s disease by targeting microglia . Additionally, GW5074 has been found to have neuroprotective effects for cerebellar granule cells and cortical neurons .
Action Environment
The action of GW5074 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. In a study, the combination of GW5074 and sorafenib significantly induced necrotic death in various cancer cells in vivo . .
Eigenschaften
IUPAC Name |
(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421368 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone | |
CAS RN |
220904-83-6, 1233748-60-1 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-5074, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-5074, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the downstream effects of GW5074 treatment?
A1: The downstream effects of GW5074 vary depending on the cell type and context. In neuronal cells, it has been shown to:
- Inhibit the expression of activating transcription factor-3 (ATF-3), a protein implicated in apoptosis. []
- Activate the B-Raf/MEK/ERK pathway, leading to neuroprotection. []
- Increase microglial phagocytic activities, potentially beneficial in Alzheimer’s disease. []
- Potentiation of sorafenib cytotoxicity in colorectal cancer cells, impacting mitochondrial functions. []
- Inhibition of enterovirus replication, potentially by targeting viral protein 3A. []
- Inhibition of smooth muscle contraction by regulating calcium sensitization. []
Q2: Does GW5074 always inhibit the Raf/MEK/ERK pathway?
A2: Not necessarily. While GW5074 can inhibit c-Raf in vitro and has shown to impact the Raf/MEK/ERK pathway in some cell types [, , , ], its interaction with B-Raf in neuronal cultures leads to activation rather than inhibition of this pathway. []
Q3: Does GW5074 influence cell survival?
A3: Yes, GW5074 has demonstrated both pro-survival and pro-death effects depending on the cell type and context:
- Neuroprotective: Protects neurons against various insults like low potassium, MPP+, methylmercury, and oxidative stress. [] It also shows efficacy in an animal model of Huntington's disease. []
- Anti-cancer: Exhibits synergistic cytotoxicity with sorafenib in colorectal cancer cells. []
- Pro-apoptotic: Induces apoptosis in CLL cell lines and primary cells. []
Q4: What is the molecular formula and weight of GW5074?
A4: The molecular formula of GW5074 is C15H8Br2INO2, and its molecular weight is 508.94 g/mol.
A4: The provided research articles primarily focus on the biological activities and signaling pathways related to GW5074. Detailed information on its material compatibility, catalytic properties, or computational modeling is not included in these studies.
Q5: How do structural modifications of GW5074 affect its activity?
A5: Studies exploring structural analogs of GW5074 have revealed valuable insights into its SAR:
- 3′-Substituted indolin-2-one core: This structural motif appears crucial for neuroprotection, as evidenced by the activity of various analogs. []
- Substituent variations: Modifications at the 3-position of the indolinone ring significantly influence potency and toxicity. For instance, some analogs exhibited enhanced neuroprotection and reduced toxicity compared to GW5074. []
A5: The provided research articles primarily focus on the biological activities and signaling pathways related to GW5074. Specific details regarding its stability, formulation, SHE regulations, analytical methodologies, or quality control are not extensively discussed in these studies.
Q6: What is known about the absorption and bioavailability of GW5074?
A6: GW5074 exhibits poor absorption, and increasing the dosage does not proportionally increase its bioavailability. [] Efforts are underway to improve its solubility and bioavailability, including the development of new salt forms. []
Q7: What in vitro models have been used to study GW5074?
A7: Various in vitro models have been employed, including:
- Primary neuronal cultures: Cerebellar granule neurons, cortical neurons []
- Immortalized cell lines: PC12 cells [], HEK293T cells [], HL-60 cells [], A549 cells [, ], RAW 264.7 macrophages []
- Human monocyte-derived microglia-like (MDMi) cells []
Q8: What in vivo models have been used to study GW5074?
A8: In vivo studies have been conducted in:
- Rodent models of neurodegeneration: Huntington's disease model [], Parkinson's disease model []
- Mouse model of hyperlipidemia []
- Galleria mellonella infection model []
Q9: Have there been any clinical trials with GW5074?
A9: Yes, a phase I clinical trial has been conducted to evaluate the safety, tolerability, and preliminary efficacy of GW5074 in combination with sorafenib for patients with advanced refractory solid tumors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



